

Physicochemical properties of Z-PEG4-linker

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Compound of Interest

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An In-depth Technical Guide to the Physicochemical Properties of PEG4 Linkers

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of bioconjugates. Among the most utilized linkers are those based on polyethylene glycol (PEG), prized for their hydrophilicity, biocompatibility, and ability to improve the solubility of conjugated molecules.^{[1][2][3]} This guide provides a comprehensive overview of the physicochemical properties of Z-PEG4-linkers, where "PEG4" denotes a monodisperse tetraethylene glycol spacer and "Z" represents a variable reactive functional group.

The tetraethylene glycol (PEG4) spacer is a fundamental component that imparts favorable characteristics to the entire linker molecule. Its hydrophilic nature enhances the aqueous solubility of the resulting conjugate, a crucial attribute for performance in biological systems.^[4] ^[5] This PEG spacer creates a "hydration shell" that can reduce non-specific binding, minimize aggregation, and improve the overall stability of the bioconjugate.^{[5][6]} Furthermore, the defined length of the monodisperse PEG4 spacer extends the distance between conjugated molecules, which can help to reduce steric hindrance and preserve the biological activity of the attached moieties.^{[4][7]}

Core Physicochemical Data

The properties of a Z-PEG4-linker are defined by both the central PEG4 core and the terminal functional groups. The following tables summarize key quantitative data for several common heterobifunctional PEG4 linkers.

Table 1: Physicochemical Properties of Common PEG4 Linkers

Linker Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Key Properties
m-PEG4-Amine	C9H21NO4	207.27	85030-56-4	Liquid, Colorless to light yellow, Soluble in DMSO.[8]
m-PEG4-Acid	C10H20O6	236.3	67319-28-2	Soluble in water, Purity ≥98%. [9]
Amino-PEG4-(CH ₂) ₃ CO ₂ H	C12H25NO6	279.33	144598-03-8	Purity ≥95%, Heterobifunctional linker.[4]
Biotin-PEG4-NHS ester	C ₂₅ H ₄₀ N ₄ O ₁₀ S	588.67	459426-22-3	Soluble in DMSO, Hydrophilic PEG spacer enhances aqueous solubility.[10]
Mal-PEG4-bis-PEG3-methyltetrazine	C ₆₅ H ₉₅ N ₁₅ O ₂₀	1406.54	N/A	Used in advanced bioconjugation and targeted drug delivery.[11]

Reactivity and Applications

PEG4 linkers are central to the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][8] In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[12] For PROTACs, the linker brings a target protein into proximity with an E3 ubiquitin ligase to induce targeted protein degradation.[8] The choice of the reactive group ("Z") is dictated by the desired conjugation chemistry and the functional groups available on the biomolecule.

For example, N-hydroxysuccinimide (NHS) esters are widely used for their reactivity with primary amines (e.g., lysine residues on antibodies) to form stable amide bonds.[\[13\]](#) Alternatively, bioorthogonal chemistries, such as the reaction between a tetrazine and a trans-cyclooctene (TCO), offer exceptionally fast and selective ligation, even in complex biological media.[\[14\]](#)

Experimental Protocols

Accurate characterization of PEGylated bioconjugates is essential to ensure product quality, efficacy, and safety. Below are detailed methodologies for key experiments.

Protocol 1: General Antibody Conjugation using an NHS-Ester Linker

This protocol describes a typical procedure for conjugating a PEG4-NHS ester linker to an antibody.

- **Antibody Preparation:** Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
- **Linker Preparation:** Immediately before use, dissolve the Z-PEG4-NHS ester linker in an anhydrous solvent like DMSO or DMF to create a 10-20 mM stock solution.[\[14\]](#)
- **Conjugation Reaction:** Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. The optimal ratio should be determined empirically for each specific antibody and linker.[\[15\]](#)
- **Incubation:** Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[\[14\]](#)
- **Purification:** Remove excess, unreacted linker and byproducts using size exclusion chromatography (SEC) or dialysis.

Protocol 2: Reverse-Phase HPLC (RP-HPLC) Analysis

RP-HPLC is a fundamental technique for assessing the purity and conjugation success of bioconjugates.[\[16\]](#)

- Column: A C8 or C18 column (e.g., 4.6 x 150 mm, 3.5 μ m particle size) is commonly used.
[\[16\]](#)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
[\[16\]](#)
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
[\[16\]](#)
- Gradient: A typical starting point is a linear gradient from 20% to 70% Mobile Phase B over 30 minutes.
[\[16\]](#)
- Flow Rate: 1.0 mL/min.
[\[16\]](#)
- Detection: UV absorbance at 280 nm for the protein component. A secondary wavelength may be used if the linker or payload has a distinct chromophore.
[\[16\]](#)
- Temperature: 40-60 °C to improve peak shape.
[\[16\]](#)

Protocol 3: NMR Characterization of PEG Linkers

^1H NMR spectroscopy is used to confirm the structure and purity of PEG linkers.

- Sample Preparation: Dissolve the linker in a suitable deuterated solvent (e.g., CDCl_3 or D_2O).
- Acquisition: Run a standard ^1H NMR experiment. For large polymers, a ^{13}C -decoupled pulse sequence may be necessary to avoid misinterpretation of satellite peaks.
[\[17\]](#)
- Analysis:
 - The repeating ethylene glycol units of the PEG4 spacer typically appear as a prominent multiplet around 3.6 ppm.
 - Signals from the terminal functional groups ("Z") and the other end of the linker will have distinct chemical shifts.
 - Caution: Be aware of ^{13}C satellite peaks that flank the main PEG signal, which can sometimes be mistaken for impurities. These peaks arise from ^1H - ^{13}C coupling.
[\[17\]](#)

Protocol 4: Mass Spectrometry (MS) for Conjugate Analysis

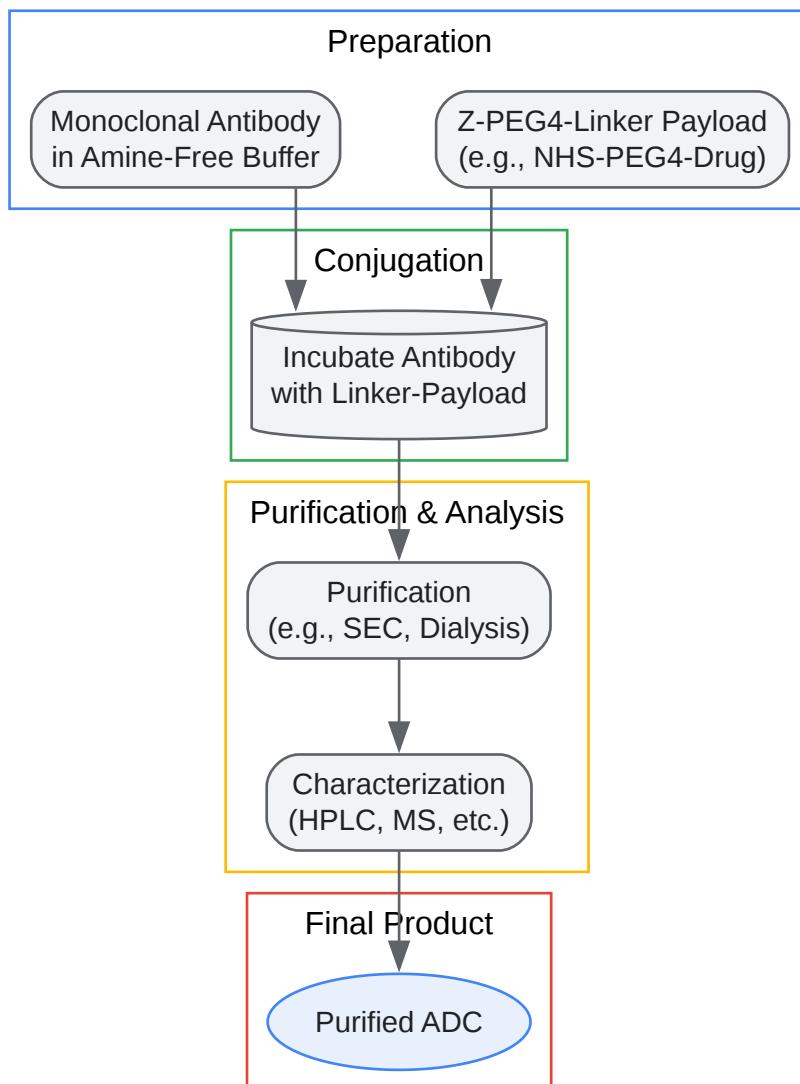
MS is used to confirm the molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR).

- **Sample Preparation:** For large bioconjugates like ADCs, the sample is often digested into smaller peptides. This typically involves reduction and alkylation of disulfide bonds, followed by enzymatic digestion with trypsin or GluC.[\[18\]](#)
- **LC-MS/MS Analysis:** The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).[\[19\]](#)
- **Data Analysis:** The mass spectra are analyzed to identify peptides that have been modified with the Z-PEG4-linker. MS-cleavable linkers can simplify this analysis by breaking apart in the mass spectrometer, allowing the peptide and the linker fragment to be identified independently.[\[20\]](#)[\[21\]](#)

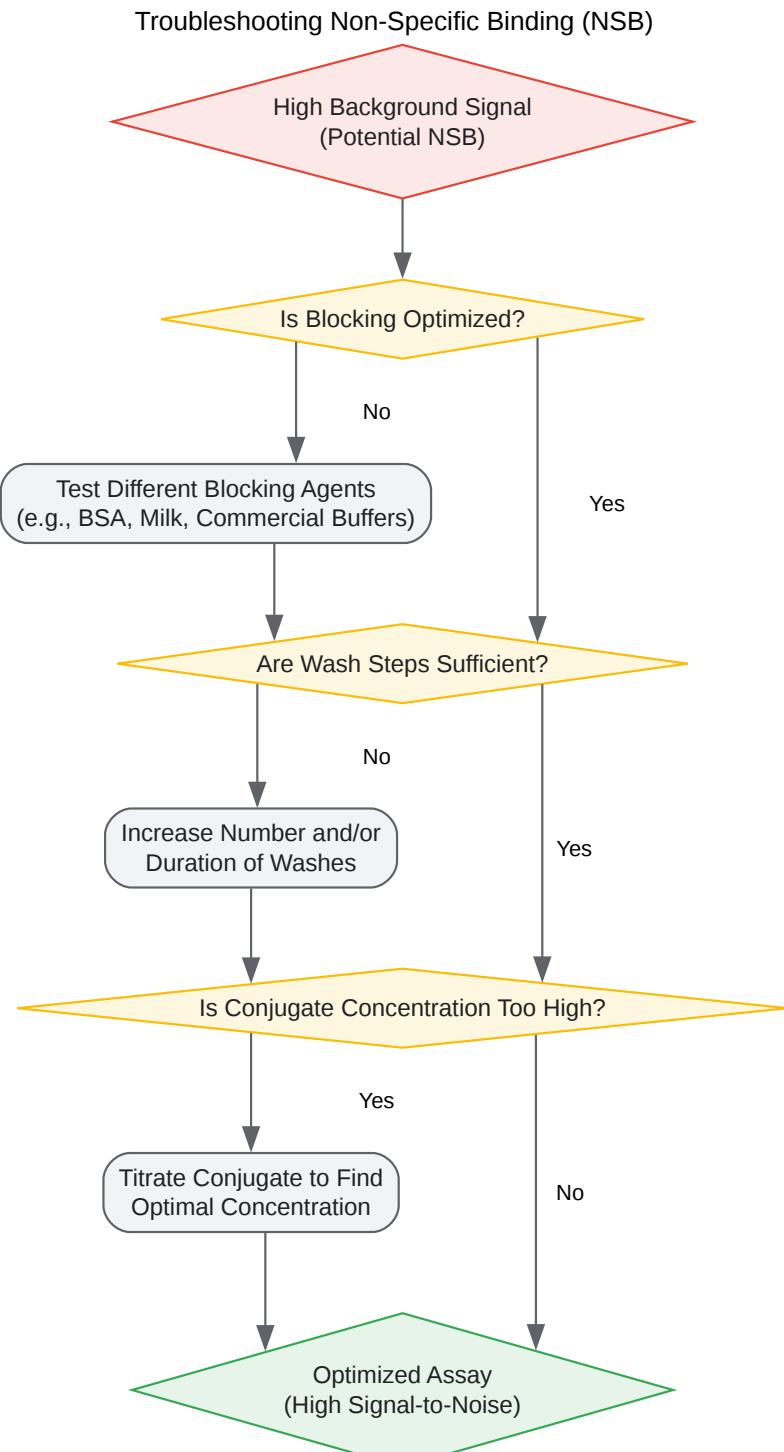
Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of Z-PEG4-linkers in bioconjugation.

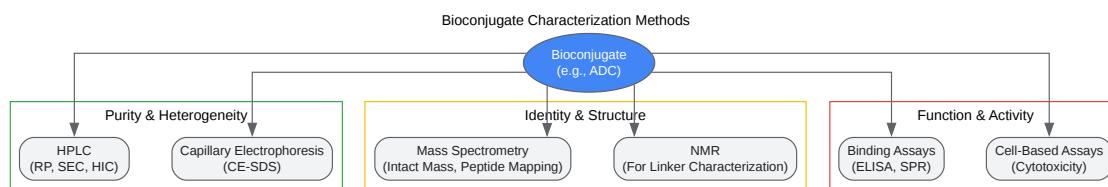
Workflow for Antibody-Drug Conjugate (ADC) Synthesis

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Caption: A typical experimental workflow for creating an Antibody-Drug Conjugate (ADC).

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Caption: A logical workflow for troubleshooting non-specific binding in bioconjugation experiments.[15]



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Caption: Logical relationships between a bioconjugate and the analytical methods for its characterization.

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